

PbTx-3 vs other brevetoxin derivatives potency

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: PbTx 3

CAS No.: 85079-48-7

Cat. No.: S624133

Get Quote

Experimental Data on Brevetoxin Potency

The table below summarizes key experimental findings that illustrate the relative potency of PbTx-3 and other derivatives.

Toxin / Derivative	Experimental System	Key Finding on Potency	Citation
PbTx-1	Rat cerebellar granule neurons (CGN), Ca ²⁺ influx	Maximal response ~90% of PbTx-1; Full agonist at Site 5	[1]
PbTx-2	Rat cerebellar granule neurons (CGN), Ca ²⁺ influx	Maximal response ~70% of PbTx-1; High-potency partial agonist	[1]
PbTx-3	Rat cerebellar granule neurons (CGN), Ca ²⁺ influx	Maximal response ~45% of PbTx-1; Low-potency partial agonist	[1]
β -naphthoyl-PbTx-3	Rat cerebellar granule neurons (CGN), Ca ²⁺ influx	Maximal response ~20% of PbTx-1; Very low-efficacy partial agonist	[1]
α -naphthoyl-PbTx-3	Rat cerebellar granule neurons (CGN), Ca ²⁺ influx	Induced no Ca ²⁺ influx; Antagonist at Site 5	[1]

Toxin / Derivative	Experimental System	Key Finding on Potency	Citation
Brevenal	Recombinant human Nav channels (e.g., Nav1.2)	>1000-fold less potent than PbTx-3 in modulating currents; Competitive antagonist	[2]

Detailed Experimental Protocols

The comparative data were generated using established cellular and molecular pharmacology techniques. Here are the methodologies for the key experiments cited:

- **Calcium Influx Assay in Neurons** [1]
 - **Cell Preparation:** Primary cultures of cerebellar granule neurons (CGN) were obtained from 8-day-old Sprague-Dawley rats.
 - **Dye Loading & Measurement:** Cultured neurons were loaded with **Fluo-3 AM**, a fluorescent calcium indicator. Real-time changes in intracellular calcium ($[Ca^{2+}]_i$) were monitored using a **Fluorometric Imaging Plate Reader (FLIPR)**.
 - **Toxin Application:** Neurons were exposed to various concentrations of brevetoxins and derivatives. The resulting fluorescence signal was measured and normalized to the maximum response induced by PbTx-1 to determine relative efficacy.
- **Automated Patch-Clamp Electrophysiology** [2]
 - **Cell System:** Mammalian cells (CHO-K1 and HEK293) stably expressing recombinant human voltage-gated sodium (Nav) channel subtypes (Nav1.2, Nav1.4, Nav1.5, Nav1.7).
 - **Electrophysiology:** Macroscopic sodium currents were recorded in **whole-cell voltage-clamp mode** at room temperature. Currents were elicited by test pulses to -20 mV from a holding potential of -120 mV.
 - **Toxin Modulation:** PbTx-3 or brevenal were applied extracellularly. Effects were quantified by measuring changes in **peak current (I_{peak})** and **late current (I_{late})**. Concentration-response relationships were established to determine potency.
- **Receptor Binding Assay** [2] [3]
 - **Principle:** This assay measures the ability of a compound (like brevenal) to compete with a radiolabeled brevetoxin (e.g., $[^3H]$ -PbTx-3) for its binding site on sodium channels.

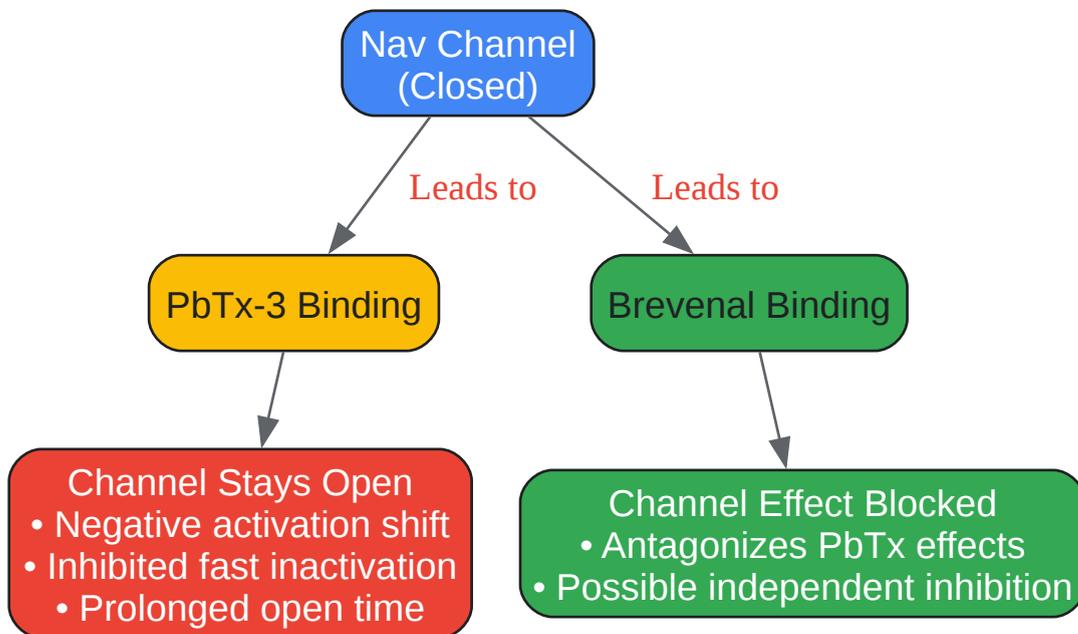
- **Procedure:** Membrane preparations containing Nav channels (e.g., from rat brain synaptosomes) are incubated with a fixed concentration of [³H]-PbTx-3 and varying concentrations of the unlabeled competitor.
- **Analysis:** The reduction in bound radioactivity is measured. Brevenal reduces tritium-labeled brevetoxin binding, indicating it competes for the same or an overlapping site (Site 5). Notably, brevetoxin could not inhibit brevenal binding, suggesting a more complex interaction. [2]

Mechanisms of Action and Structural Relationships

The following diagrams, created with Graphviz, illustrate the core concepts of how these toxins interact with their target and relate to each other.

Diagram 1: Sodium Channel Modulation by PbTx-3 and Brevenal

This diagram shows the functional outcomes when PbTx-3 or Brevenal bind to Site 5 on the voltage-gated sodium (Nav) channel. [2]

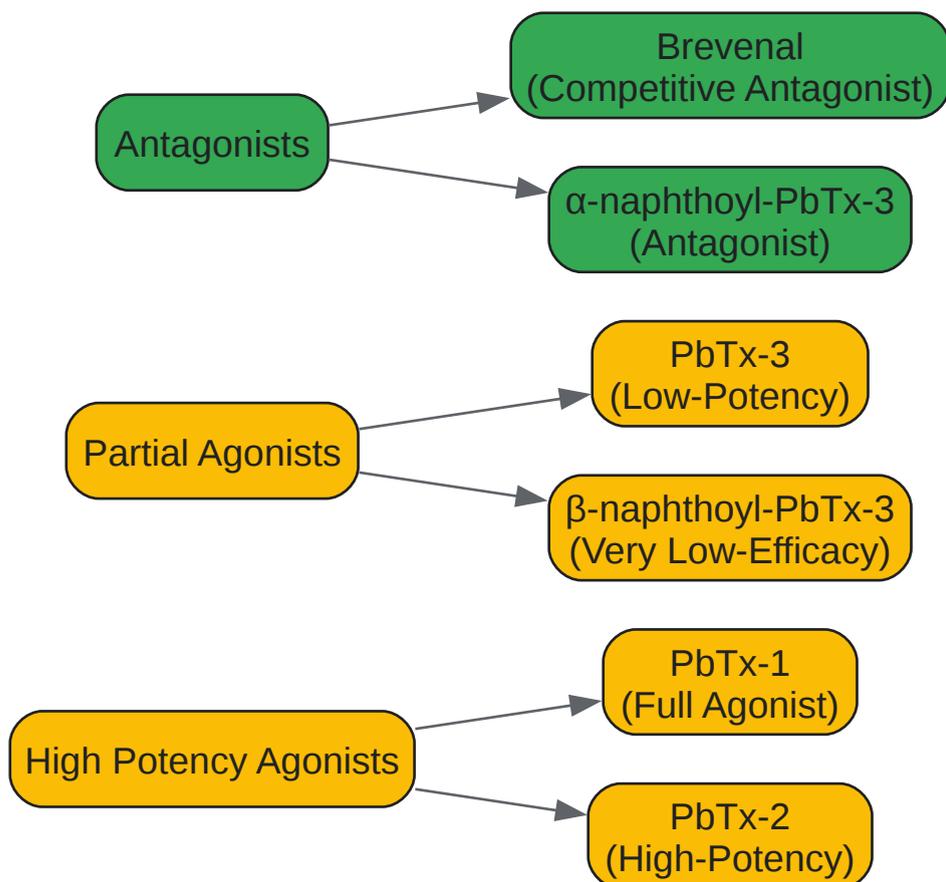


[Click to download full resolution via product page](#)

Nav Channel Modulation by PbTx-3 and Brevenal: PbTx-3 binding activates the channel, while Brevenal binding blocks this activation.

Diagram 2: Structural & Functional Relationship of Derivatives

This diagram synthesizes information on how structural changes across different derivatives lead to their functional classification as full agonists, partial agonists, or antagonists. [2] [1]



[Click to download full resolution via product page](#)

Functional Spectrum of Brevetoxin Derivatives: Brevetoxin derivatives range from full agonists to partial agonists and antagonists, with potency and efficacy influenced by structural modifications.

Key Insights for Research and Development

- **PbTx-3 as a Tool for Subtype Studies:** The finding that PbTx-3 has significant effects on neuronal (Nav1.2) and skeletal muscle (Nav1.4) channels, but limited effects on cardiac (Nav1.5) and peripheral neuronal (Nav1.7) channels, makes it a valuable tool for **investigating subtype-specific pharmacology and pathophysiology**. [2]

- **Brevenal's Therapeutic Potential:** As a natural and potent competitive antagonist, brevenal represents a promising **starting point for developing treatments for brevetoxin poisoning or pathological conditions involving excessive sodium channel activity**. [2]
- **Spectrum of Activity from Agonists to Antagonists:** The existence of a full spectrum of derivatives, from high-efficacy agonists (PbTx-1) to pure antagonists (α -naphthoyl-PbTx-3, brevenal), provides a **rich chemical toolkit for probing the structure-activity relationships of Site 5 on Nav channels**. This is crucial for the rational design of new modulators. [1]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Brevetoxin derivatives act as partial agonists at neurotoxin ... [sciencedirect.com]
2. Brevetoxin versus Brevenal Modulation of Human Nav1 ... [pmc.ncbi.nlm.nih.gov]
3. Further Insights into Brevetoxin Metabolism by de Novo ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [PbTx-3 vs other brevetoxin derivatives potency]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b624133#pbtx-3-vs-other-brevetoxin-derivatives-potency>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com